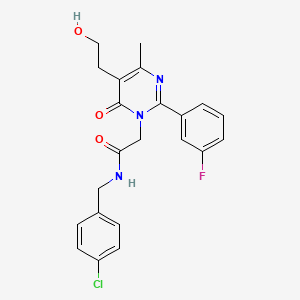

N-(4-Chlorobenzyl)-2-(2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(4-Chlorobenzyl)-2-(2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a pyrimidinone-derived acetamide compound characterized by a 4-chlorobenzyl group, a 3-fluorophenyl substituent, and a hydroxyethyl side chain. The pyrimidinone core is a heterocyclic scaffold common in medicinal chemistry due to its versatility in drug design. The 4-chlorobenzyl and 3-fluorophenyl moieties contribute to lipophilicity and may influence receptor-binding interactions.

Properties

Molecular Formula |

C22H21ClFN3O3 |

|---|---|

Molecular Weight |

429.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C22H21ClFN3O3/c1-14-19(9-10-28)22(30)27(21(26-14)16-3-2-4-18(24)11-16)13-20(29)25-12-15-5-7-17(23)8-6-15/h2-8,11,28H,9-10,12-13H2,1H3,(H,25,29) |

InChI Key |

PTPJDFVMQBJMBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NCC3=CC=C(C=C3)Cl)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-2-(2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzylamine, 3-fluorobenzaldehyde, and other reagents that facilitate the formation of the pyrimidine ring. Common reaction conditions may involve:

Condensation reactions: To form the initial intermediates.

Cyclization reactions: To construct the pyrimidine ring.

Functional group modifications: To introduce the hydroxyethyl and acetamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Batch reactors: For controlled synthesis.

Purification processes: Such as crystallization or chromatography to isolate the desired product.

Quality control: To ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-2-(2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: To form oxidized derivatives.

Reduction: To reduce specific functional groups.

Substitution: To replace certain atoms or groups with others.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield ketones or carboxylic acids.

Reduction: May yield alcohols or amines.

Substitution: May yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying its effects on biological systems.

Medicine: As a potential therapeutic agent for treating diseases.

Industry: For the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-2-(2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating specific enzymes.

Receptors: Binding to receptors to modulate their activity.

Pathways: Affecting cellular pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The target compound shares a pyrimidinone-acetamide backbone with several analogs but differs in substituent chemistry. Key comparisons include:

- Hydrophilicity : The hydroxyethyl group in the target compound likely increases aqueous solubility compared to 6m (naphthalenyloxy) and Compound 2 (thiophene).

- Electron Effects : The 3-fluorophenyl group may enhance metabolic stability via electron-withdrawing effects, similar to the fluorophenyl groups in .

Crystallographic and Conformational Analysis

- : Pyrimidine derivatives exhibit intramolecular hydrogen bonding (e.g., N–H⋯N), stabilizing planar conformations. The target compound’s hydroxyethyl group may form additional hydrogen bonds, influencing crystal packing or solubility.

- Dihedral Angles : Substituted pyrimidines in show dihedral angles (<15°) between aromatic rings and the pyrimidine core, favoring π-π stacking. The target compound’s 3-fluorophenyl group may adopt a similar orientation.

Biological Activity

N-(4-Chlorobenzyl)-2-(2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

The compound's molecular properties are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H21ClFN3O3 |

| Molecular Weight | 429.9 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |

| InChI Key | PTPJDFVMQBJMBF-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, potentially affecting cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Cellular Pathways : The compound may affect multiple cellular pathways, contributing to its antiproliferative effects.

Biological Activity and Anticancer Potential

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes key findings from studies evaluating its biological effects:

Case Studies and Research Findings

- Antiproliferative Assays : In vitro studies have demonstrated that the compound significantly inhibits the growth of various solid tumors, with IC50 values indicating high potency. For instance, in HepG2 cells, an IC50 value of 1.30 μM was observed, suggesting effective inhibition compared to standard treatments such as SAHA.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound promotes apoptosis in cancer cells and induces cell cycle arrest at the G2/M phase, which is crucial for halting tumor growth.

- Combination Therapies : The compound has shown synergistic effects when combined with other chemotherapeutics, enhancing their efficacy against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.